![molecular formula C20H33BrO4 B12594009 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene CAS No. 649739-53-7](/img/structure/B12594009.png)
1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2-Bromethoxy)ethoxy]ethoxy}-4-(octyloxy)benzol ist eine organische Verbindung mit einer komplexen Struktur, die Brom-, Ethoxy- und Octyloxygruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-{2-[2-(2-Bromethoxy)ethoxy]ethoxy}-4-(octyloxy)benzol beinhaltet typischerweise mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von 1-Brom-2-(2-methoxyethoxy)ethan mit Octylbromid in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der Bromgruppen zu verhindern .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Bromierungs- und Verätherungsschritte zu maximieren, wobei häufig Katalysatoren und kontrollierte Temperaturen eingesetzt werden .
Analyse Chemischer Reaktionen
Reaktionstypen
1-{2-[2-(2-Bromethoxy)ethoxy]ethoxy}-4-(octyloxy)benzol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Nucleophile Substitution: Die Bromatome können durch Nukleophile wie Amine oder Thiole ersetzt werden.
Oxidation: Die Ethoxygruppen können oxidiert werden, um Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Bromatome zu entfernen und einfachere Ether zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien umfassen Natriumazid, Kaliumthiocyanat und verschiedene Amine. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind gängige Reduktionsmittel, die unter wasserfreien Bedingungen verwendet werden[][4].
Hauptprodukte
Nucleophile Substitution: Produkte umfassen Azide, Thiocyanate und substituierte Amine.
Oxidation: Produkte umfassen Aldehyde und Carbonsäuren.
Reduktion: Produkte umfassen einfachere Ether und Alkohole.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-Bromethoxy)ethoxy]ethoxy}-4-(octyloxy)benzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird aufgrund seiner amphiphilien Natur in der Untersuchung von Membranproteinen eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in Medikamenten-Abgabesystemen untersucht.
Industrie: Wird bei der Herstellung von Spezialpolymeren und Tensiden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-{2-[2-(2-Bromethoxy)ethoxy]ethoxy}-4-(octyloxy)benzol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Bromatome fungieren als Abgangsgruppen in nucleophilen Substitutionsreaktionen und ermöglichen so die Bildung neuer Bindungen. Die Ethoxy- und Octyloxygruppen tragen zur Löslichkeit und Reaktivität der Verbindung in verschiedenen Umgebungen bei .
Wirkmechanismus
The mechanism of action of 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}-4-(octyloxy)benzene involves its interaction with various molecular targets. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The ethoxy and octyloxy groups contribute to the compound’s solubility and reactivity in different environments .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Brom-2-(2-methoxyethoxy)ethan
- 1-(2-Bromethoxy)-2-(2-methoxyethoxy)ethan
- Diethylenglykol-2-bromethylmethylether
Einzigartigkeit
1-{2-[2-(2-Bromethoxy)ethoxy]ethoxy}-4-(octyloxy)benzol ist einzigartig durch seine Kombination von Brom-, Ethoxy- und Octyloxygruppen, die ein Gleichgewicht zwischen hydrophilen und hydrophoben Eigenschaften bieten. Dies macht es besonders nützlich in Anwendungen, die amphiphile Verbindungen erfordern .
Eigenschaften
CAS-Nummer |
649739-53-7 |
|---|---|
Molekularformel |
C20H33BrO4 |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C20H33BrO4/c1-2-3-4-5-6-7-13-24-19-8-10-20(11-9-19)25-18-17-23-16-15-22-14-12-21/h8-11H,2-7,12-18H2,1H3 |
InChI-Schlüssel |
SVPTYWASINCVSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


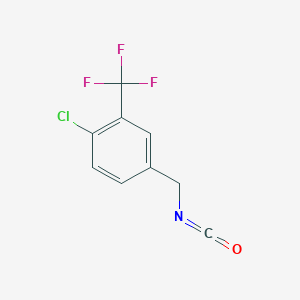
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
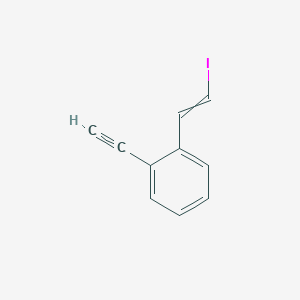
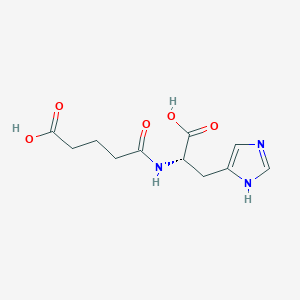
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
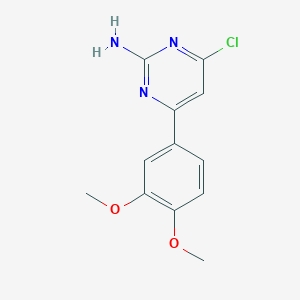
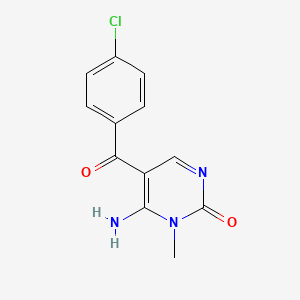
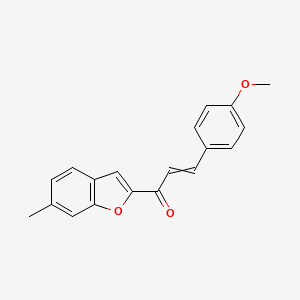
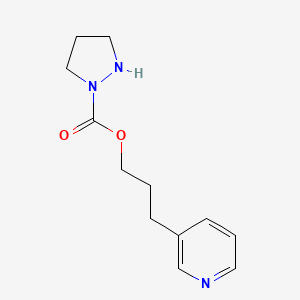

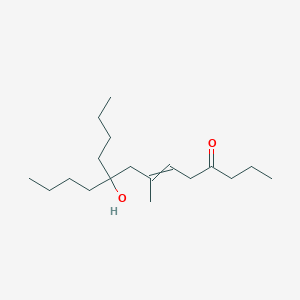
![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
